N-[(4-fluorophenyl)methyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group and two methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-3,5-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 4-fluorobenzylamine.
Amidation Reaction: The 3,5-dimethoxybenzoic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-fluorobenzylamine to form the amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(4-fluorophenyl)methyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.
Reduction: Formation of N-[(4-fluorophenyl)methyl]-3,5-dimethoxybenzylamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl group and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-[(4-chlorophenyl)methyl]-3,5-dimethoxybenzamide
- N-[(4-bromophenyl)methyl]-3,5-dimethoxybenzamide
- N-[(4-methylphenyl)methyl]-3,5-dimethoxybenzamide
Comparison: N-[(4-fluorophenyl)methyl]-3,5-dimethoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents (chlorine, bromine, or methyl groups). The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-14-7-12(8-15(9-14)21-2)16(19)18-10-11-3-5-13(17)6-4-11/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHVNVNPCINDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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